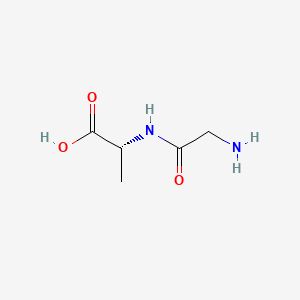

Glycyl-D-Alanine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(2-aminoacetyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c1-3(5(9)10)7-4(8)2-6/h3H,2,6H2,1H3,(H,7,8)(H,9,10)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZXBVLAVMBEQI-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

691-81-6 | |

| Record name | Glycylalanine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000691816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLYCYLALANINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9010JEW3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical and Physical Properties

The chemical identity and physical characteristics of Glycyl-D-Alanine are well-defined.

Table 1: Chemical Identifiers for Glycyl-D-Alanine

| Identifier | Value |

|---|---|

| IUPAC Name | (2R)-2-[(2-aminoacetyl)amino]propanoic acid nih.gov |

| Chemical Formula | C₅H₁₀N₂O₃ ontosight.ainih.gov |

| CAS Registry Number | 691-81-6 ontosight.ainih.gov |

| Molecular Weight | 146.14 g/mol nih.gov |

| InChI | InChI=1S/C5H10N2O3/c1-3(5(9)10)7-4(8)2-6/h3H,2,6H2,1H3,(H,7,8)(H,9,10)/t3-/m1/s1 nih.gov |

| Synonyms | Gly-D-Ala, D-Alanine, glycyl-, Glycylalanine (B8899), D- ontosight.ai |

Table 2: Physicochemical Properties of Glycyl-D-Alanine

| Property | Value |

|---|---|

| Molecular Weight | 146.14 g/mol nih.gov |

| XLogP3-AA | -3.7 nih.gov |

| Hydrogen Bond Donor Count | 3 nih.gov |

| Hydrogen Bond Acceptor Count | 4 nih.gov |

| Rotatable Bond Count | 3 nih.gov |

| Exact Mass | 146.06914219 Da nih.gov |

| Storage Condition | -20°C |

Synthesis and Manufacturing

The laboratory-scale synthesis of Glycyl-D-Alanine can be achieved through various peptide coupling methods. One common approach involves the use of protecting groups to prevent unwanted side reactions. A described method for synthesizing a related compound, Glycyl-D-alanine benzyl (B1604629) ester hydrochloride, provides insight into the general process. prepchem.com This synthesis starts with N-t-butyloxycarbonylglycine and D-alanine benzyl ester p-toluene sulfonic acid salt. prepchem.com These are reacted in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a base such as triethylamine (B128534) in a solvent like methylene (B1212753) chloride. prepchem.com After the reaction, the resulting protected dipeptide is isolated and purified. The protecting group (N-t-butyloxycarbonyl) is then removed using a strong acid, such as hydrogen chloride in dioxane, to yield the final dipeptide salt. prepchem.com

Enzymatic Recognition and Biological Function in Microbial Systems

Role of Glycyl-D-Alanine in Bacterial Cell Wall Peptidoglycan Biosynthesis

The biosynthesis of peptidoglycan (PG) is a complex, multi-step process that culminates in the formation of a resilient, mesh-like structure essential for maintaining cell shape and withstanding internal turgor pressure. The peptide components of PG, which contain alternating L- and D-amino acids, are critical for its structural integrity.

The foundational step for the terminus of the PG stem peptide is the synthesis of the D-Alanyl-D-Alanine dipeptide. This reaction is catalyzed by the ATP-dependent enzyme D-Alanyl-D-Alanine ligase (Ddl). ontosight.airesearchgate.netontosight.ai Ddl ligates two molecules of D-alanine in a sequential, two-part reaction. nih.gov First, one molecule of D-alanine is phosphorylated by ATP to form a D-alanyl-phosphate intermediate. nih.gov Subsequently, a second D-alanine molecule attacks this intermediate, leading to the formation of the D-Ala-D-Ala dipeptide and the release of inorganic phosphate. nih.gov This dipeptide is then added to the nucleotide precursor UDP-N-acetylmuramyl-L-Ala-γ-D-Glu-L-Lys by the MurF ligase, completing the formation of the UDP-MurNAc-pentapeptide, the primary monomer unit for PG synthesis.

In many Gram-positive bacteria, such as Staphylococcus aureus, the peptide stem is further modified by the addition of an interpeptide bridge. researchgate.netmdpi.com In S. aureus, this bridge consists of five glycine (B1666218) residues. The formation of this pentaglycine (B1581309) chain is a stepwise process catalyzed by a series of enzymes known as Fem (Factor essential for methicillin (B1676495) resistance) proteins. nih.gov The process is initiated by the FmhB (also called FemX) enzyme, which transfers the first glycine from a charged glycyl-tRNA to the ε-amino group of the L-lysine residue on the UDP-MurNAc-pentapeptide precursor. mdpi.comuniprot.org Subsequent glycine residues are added by the FemA and FemB proteins, also utilizing glycyl-tRNA as the glycine donor, to complete the pentaglycine bridge. mdpi.comnih.gov This creates a modified precursor ready for transport across the cell membrane and incorporation into the growing cell wall.

The final and essential step in PG synthesis is the cross-linking of adjacent peptide side chains, a reaction catalyzed by a family of enzymes known as transpeptidases, or more commonly, Penicillin-Binding Proteins (PBPs). acs.org The transpeptidation reaction provides the structural rigidity of the cell wall. The general mechanism involves the PBP active site attacking the peptide bond between the two terminal D-alanine residues (D-Ala-D-Ala) of a donor stem peptide. acs.orgresearchgate.net This results in the formation of a covalent acyl-enzyme intermediate and the release of the terminal D-alanine residue. nih.gov

The acyl-enzyme complex then reacts with a nucleophilic amino group on an adjacent acceptor peptide, forming the cross-link and regenerating the free enzyme. The identity of this acceptor varies between species. In bacteria with direct cross-links like Escherichia coli, the acceptor is the amino group of meso-diaminopimelic acid (m-DAP). portlandpress.com However, in species like S. aureus that utilize an interpeptide bridge, the acceptor is the N-terminal amino group of the pentaglycine bridge. researchgate.netmdpi.com This reaction forms a new peptide bond between the carbonyl group of the penultimate D-alanine of the donor stem and the amino group of the first glycine of the acceptor bridge. This creates a -(D-Ala)-Gly- linkage, which is fundamental to the mature, cross-linked PG structure in these organisms. nih.gov

The presence of D-amino acids, such as D-alanine and D-glutamic acid, in the peptidoglycan stem peptide is a key feature that protects the bacterial cell wall from degradation by the vast majority of host proteases, which are typically specific for L-amino acids. nih.govfrontiersin.org The precise composition and structure of the peptide stems and their cross-links directly influence the mechanical properties of the cell wall, including its integrity and stiffness. asm.orgnih.gov

Alterations in the peptide structure can have significant consequences. For example, the incorporation of non-canonical D-amino acids (NCDAAs) in place of the terminal D-alanine can modulate the activity of PBPs and affect the degree of cross-linking. nih.gov In S. aureus, the structure of the pentaglycine bridge is also critical. Studies have shown that under conditions of glycine starvation, cells begin to produce peptidoglycan with incomplete or absent glycine bridges. nih.gov This altered PG has a lower degree of cross-linking, which presumably impacts the wall's mechanical stability. Conversely, very high concentrations of exogenous glycine can lead to its incorporation in place of the terminal D-alanine, creating D-Ala-Gly termini that are poor substrates for transpeptidases, similarly reducing cross-linking and inhibiting growth. nih.gov These findings underscore how the proper formation of Glycyl-D-Alanine linkages during transpeptidation is crucial for maintaining the structural integrity and robustness of the bacterial cell wall.

Transpeptidation Reactions Involving D-Alanine Termini

Enzymatic Degradation and Metabolism of Glycyl-D-Alanine

The bacterial cell wall is not a static structure; it is continuously remodeled and degraded by a suite of autolytic enzymes. These enzymes must be highly specific to cleave precise bonds within the PG network without causing catastrophic cell lysis.

Enzymes that specifically recognize and cleave the Glycyl-D-Alanine peptide bond are not well-characterized in the literature, reflecting the high specificity of peptidoglycan-modifying enzymes. Studies on related enzymes highlight this specificity. For instance, a TET aminopeptidase (B13392206) from the archaeon Pyrococcus horikoshii was identified as a strict glycyl aminopeptidase, meaning it exclusively cleaves peptides with an N-terminal glycine. researchgate.netnih.gov However, when tested with D-Ala-p-nitroanilide, it showed no activity, demonstrating a lack of D-stereospecificity and indicating it would not hydrolyze a Glycyl-D-Alanine bond. nih.gov Similarly, an aminopeptidase from Xanthomonas citri was found to hydrolyze L-alanyl-L-alanine and glycyl-glycine but was completely inactive against D-alanyl-D-alanine. scispace.com

While specific Glycyl-D-Alanine aminopeptidases are elusive, other enzymes target related structures. M23 family endopeptidases, such as lysostaphin (B13392391) from Staphylococcus simulans, are well-known for their ability to cleave the glycyl-glycine bonds within the pentaglycine interpeptide bridge of S. aureus peptidoglycan. mdpi.com This action effectively severs the cross-links, leading to rapid cell lysis. The specificity of these enzymes for polyglycine sequences is a critical aspect of their function and underscores the modular nature of peptidoglycan degradation.

DD-carboxypeptidases are a class of low-molecular-weight PBPs that play a crucial role in cell wall metabolism by regulating the availability of precursors for the transpeptidation reaction. oup.com These enzymes function by hydrolyzing the terminal D-alanine from the D-Ala-D-Ala terminus of un-cross-linked pentapeptide precursors. uliege.bescispace.com This converts pentapeptides into tetrapeptides, which can no longer act as donors in the DD-transpeptidation reaction, thereby providing a mechanism to control the extent of PG cross-linking. oup.com

The substrate specificity of DD-carboxypeptidases is generally strict for the C-terminal D-Ala-D-Ala motif. Extensive kinetic studies have been performed using synthetic peptide substrates to probe the requirements of these enzymes. A commonly used substrate is Nα,Nε-diacetyl-L-Lys-D-Ala-D-Ala, which mimics the natural peptidoglycan stem. asm.orgcsic.esnih.gov The activity of various DD-carboxypeptidases on this and related substrates demonstrates a strong preference for this terminal dipeptide structure. This high specificity implies that a peptide ending in Glycyl-D-Alanine would not be a substrate for these enzymes, as they are tailored to recognize and cleave the D-Ala-|-D-Ala bond. The presence of multiple DD-carboxypeptidases with different kinetic properties and optimal conditions in a single organism, such as E. coli, may allow for precise regulation of cell shape and wall synthesis under diverse environmental conditions. asm.org

Table 1: Kinetic Parameters of select DD-Carboxypeptidases with a Synthetic Substrate

| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| PBP6b | Escherichia coli | diacetyl-L-Lys-D-Ala-D-Ala (at pH 7.5) | 28.6 ± 1.90 | 1.57 ± 0.17 | ~55 | asm.org |

| PBP6b | Escherichia coli | diacetyl-L-Lys-D-Ala-D-Ala (at pH 5.0) | 1.57 ± 0.34 | 1.57 ± 0.17 | ~1000 | asm.org |

| PBP5 | Escherichia coli | Nα,Nε-diacetyl-Lys-D-Ala-D-Ala | ~5.0 | ~5.0 | ~1000 | nih.gov |

| R61 DD-peptidase | Streptomyces sp. | N,N′-diacetyl-L-lysyl-D-alanyl-D-alanine | 8.0 | 55.0 | 6.9 x 106 | scispace.com |

| R39 DD-peptidase | Actinomadura sp. | N,N′-diacetyl-L-lysyl-D-alanyl-D-alanine | >10 | 0.05 | <5 | researchgate.net |

Note: Kinetic parameters can vary based on assay conditions. This table provides representative values from the literature.

Pathways of D-Alanine Catabolism in Microorganisms

Several key enzymes are involved in the catabolism of D-alanine. One of the primary routes involves the enzyme D-amino acid dehydrogenase (DadA) , which catalyzes the oxidative deamination of D-alanine to pyruvate (B1213749), with the concomitant reduction of a cofactor like NAD+. asm.org This reaction directly feeds pyruvate into central carbon metabolism, where it can be used for energy generation or as a precursor for various biosynthetic pathways. ontosight.aiasm.org

Another significant pathway involves the action of D-alanine aminotransferase (Dat) . This enzyme catalyzes the transfer of the amino group from D-alanine to an α-keto acid, such as α-ketoglutarate, to form pyruvate and a new amino acid, like D-glutamate. researchgate.net The pyruvate generated can then enter central metabolism. In some marine bacteria, like Pseudoalteromonas sp. strain CF6-2, D-alanine aminotransferase has been shown to be indispensable for D-alanine catabolism. nih.gov

Furthermore, alanine (B10760859) racemases (Alr) , while primarily known for their role in synthesizing D-alanine from L-alanine for peptidoglycan construction, can also function in the reverse direction. ontosight.aiasm.org The conversion of D-alanine to L-alanine allows the cell to channel the L-isomer into various metabolic pathways that are specific for L-amino acids. nih.gov

The regulation of these catabolic pathways is tightly controlled. For instance, in Pseudomonas aeruginosa, the deletion of the dadA gene, which encodes D-alanine dehydrogenase, leads to an increase in the intracellular concentration of D-alanine. This, in turn, downregulates the expression of genes involved in peptidoglycan biosynthesis. asm.org This suggests a feedback mechanism where the catabolism of D-alanine is linked to the synthesis of the cell wall.

The table below summarizes the key enzymes involved in D-alanine catabolism in microorganisms.

| Enzyme | EC Number | Reaction Catalyzed | Function in Catabolism |

| D-amino acid dehydrogenase (DadA) | 1.4.1.1 | D-alanine + NAD+ + H₂O → Pyruvate + NH₃ + NADH + H+ | Converts D-alanine to pyruvate for entry into central metabolism. ontosight.aiasm.org |

| D-alanine aminotransferase (Dat) | 2.6.1.21 | D-alanine + α-ketoglutarate ⇌ Pyruvate + D-glutamate | Transfers the amino group from D-alanine to an α-keto acid, producing pyruvate. researchgate.net |

| Alanine racemase (Alr) | 5.1.1.1 | D-alanine ⇌ L-alanine | Converts D-alanine to L-alanine, which can then be utilized by L-amino acid-specific metabolic pathways. ontosight.aiasm.org |

Interactions with Glycyl Radical Enzymes (GREs)

Glycyl radical enzymes (GREs) are a superfamily of enzymes that utilize a glycyl radical cofactor to catalyze a wide range of chemically challenging reactions, often in anaerobic microorganisms. escholarship.orgresearchgate.net The interaction of dipeptides like Glycyl-D-Alanine with these enzymes is a subject of ongoing research to understand substrate specificity and the catalytic mechanism of GREs.

Mechanistic Investigations of Glycyl-D-Alanine as a Substrate or Analog for GREs

While Glycyl-D-Alanine itself is not a canonical substrate for most characterized GREs, studies using analogs and mutated enzymes provide insights into the mechanistic constraints of the GRE active site. A central question in GRE research is why these enzymes have evolved to exclusively utilize a glycyl radical, despite the fact that other amino acid radicals, such as the alanyl radical, can be chemically stable. nih.govacs.org

Mechanistic studies on GREs like pyruvate formate-lyase (PFL) have involved the substitution of the catalytic glycine with alanine. nih.govacs.org These investigations have revealed that while an (R)-alanyl radical can be formed and is even more stable than the glycyl radical, the binding and positioning of an alanine-containing peptide within the activating enzyme's active site are critical. nih.govacs.org Specifically, the natural (S)-alanine configuration is not suitable for the necessary hydrogen abstraction to form the radical. acs.org This suggests that the conformational accessibility of the glycyl residue within the peptide loop is a more significant evolutionary driver than the intrinsic stability of the resulting radical. nih.govacs.org

The dipeptide Glycyl-D-Alanine, containing a D-alanine residue, presents an interesting case. While direct catalytic turnover of Glycyl-D-Alanine by a GRE has not been extensively documented, its structure can be used to probe the stereospecificity of the active site. The presence of the D-alanine would likely hinder or prevent the precise positioning required for catalysis in GREs that are stereospecific for L-amino acids at certain positions.

Structural Basis of Glycyl-D-Alanine Binding in GRE Active Sites

The binding of substrates and their analogs in the active sites of GREs is crucial for catalysis. Crystal structures of various GREs have revealed a conserved barrel-fold architecture. illinois.eduosti.gov The active site is typically buried within the core of the enzyme, and a catalytic dyad consisting of a conserved glycine and cysteine residue is a common feature. osti.gov

Structural studies of GREs with bound substrate analogs have provided detailed pictures of the active site. For instance, the structure of pyruvate formate-lyase with the substrate analog oxamate (B1226882) bound shows the precise interactions that position the substrate for reaction. researchgate.net Although a crystal structure of a GRE with Glycyl-D-Alanine is not available, modeling studies based on existing GRE structures can predict how such a dipeptide might interact with the active site.

The D-alanine residue in Glycyl-D-Alanine would present a different stereochemistry compared to the L-amino acids typically found in GRE substrates. This would likely lead to steric clashes with active site residues, preventing the optimal alignment for the radical-based chemical reaction to occur. The precise architecture of the active site, which is tailored to bind specific substrates, would not accommodate the D-alanine in a catalytically competent orientation. This highlights the high degree of stereospecificity inherent in the active sites of GREs.

Glycyl-D-Alanine in Microbial Ecosystems and Secondary Metabolism

The presence and metabolism of D-amino acids and their dipeptides, such as Glycyl-D-Alanine, are significant in the context of microbial communities and the production of secondary metabolites.

Occurrence and Production in Various Microorganisms

While the direct production of Glycyl-D-Alanine as a primary metabolite is not widely reported, the building blocks, glycine and D-alanine, are common in microbial physiology. D-alanine is a fundamental component of the peptidoglycan cell wall in most bacteria. thieme-connect.com Microorganisms synthesize D-alanine from L-alanine using alanine racemases. frontiersin.org Glycine is also a ubiquitous amino acid.

The formation of dipeptides can occur through non-ribosomal peptide synthetases (NRPSs), which are large, modular enzymes that synthesize a wide variety of secondary metabolites, including many antibiotics. nih.gov It is conceivable that Glycyl-D-Alanine could be synthesized by such an enzymatic system in certain microorganisms under specific conditions, although this has not been extensively documented. The synthesis of a similar dipeptide, cyclo-glycyl-L-alanine, has been observed in some microorganisms. mdpi.com

Furthermore, dipeptides can be generated through the breakdown of larger peptides and proteins. The presence of Glycyl-D-Alanine in a microbial ecosystem could therefore result from the degradation of peptidoglycan or other D-amino acid-containing structures.

Regulation of D-Amino Acid Metabolism and Transport Systems

Microorganisms possess sophisticated systems to regulate the metabolism and transport of D-amino acids, which are crucial for maintaining cellular homeostasis and responding to environmental cues. The intracellular concentration of D-amino acids is tightly controlled, as an excess can be toxic. nih.gov

Transport systems for D-amino acids are essential for their uptake from the environment and for their role in intercellular signaling. In Escherichia coli, the CycA transporter is involved in the uptake of D-alanine, glycine, and D-serine. mdpi.com The expression of such transporters is often regulated by the availability of their substrates. For example, the synthesis of the CycA transporter is subject to negative feedback regulation dependent on the concentration of glycine. mdpi.com

The metabolism of D-amino acids is also under strict regulatory control. As mentioned previously, the catabolism of D-alanine is linked to the synthesis of peptidoglycan. asm.org The enzymes involved in D-amino acid metabolism, such as racemases and dehydrogenases, are often inducible, meaning their expression is increased in the presence of their D-amino acid substrates. nih.gov This allows the cell to efficiently utilize D-amino acids as nutrients when they are available. The regulation of these pathways is critical for bacterial adaptation to different environments and for their interactions within complex microbial communities. nih.gov

The table below provides an overview of some transport systems involved in D-amino acid metabolism.

| Transporter | Organism | Substrates | Regulatory Notes |

| CycA | Escherichia coli | D-alanine, Glycine, D-serine, D-cycloserine | Expression is negatively regulated by glycine concentration via the sRNA GcvB. mdpi.com |

| DadX-associated transporter | Pseudomonas aeruginosa | L-alanine, D-alanine | Part of the alanine catabolism pathway. asm.org |

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for isolating Glycyl-D-Alanine from other components in a sample, which is a prerequisite for accurate quantification and further analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like Glycyl-D-Alanine. However, due to the lack of a strong chromophore or fluorophore in many amino acids and small peptides, direct detection can be challenging and may suffer from low sensitivity. thieme-connect.com To overcome this, pre-column or post-column derivatization strategies are frequently employed.

Derivatization involves reacting the analyte with a reagent to form a product that is more easily detectable. For amino acids and peptides, reagents that introduce a fluorescent or UV-absorbing moiety are common. For instance, Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDNP-L-Ala-NH2) can be used for the pre-column derivatization of amino acids and peptides. researchgate.netnih.gov The resulting diastereomeric derivatives can be separated on a reverse-phase HPLC column, such as a C18 column, and detected with high sensitivity. researchgate.net Another approach involves derivatization with reagents like 2,4-dinitrophenyl groups using Sanger's reagent for the analysis of oligomers by reverse-phase HPLC. acs.org

Ion-pair HPLC (IP-HPLC) is another effective method for separating and quantifying peptides like Glycyl-D-Alanine. acs.org This technique uses an ion-pairing reagent in the mobile phase to enhance the retention of ionic analytes on a non-polar stationary phase. acs.org

A summary of common derivatization reagents used in HPLC analysis of amino acids and peptides is presented in the table below.

Table 1: Derivatization Reagents for HPLC Analysis

| Reagent | Detection Method | Application Notes |

|---|---|---|

| Marfey's Reagent (FDNP-L-Ala-NH2) | UV/Visible, MS | Forms diastereomers for chiral separations. researchgate.netnih.gov |

| Sanger's Reagent (2,4-Dinitrofluorobenzene) | UV/Visible | Used for derivatizing oligomers. acs.org |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the comprehensive analysis of volatile and semi-volatile metabolites in biological samples. shimadzu.comuliege.be For non-volatile compounds like Glycyl-D-Alanine, derivatization is necessary to increase their volatility and thermal stability for GC analysis. nih.gov A common derivatization procedure involves esterification followed by acylation. For example, amino acids can be converted to their butyl heptafluorobutyryl derivatives. nih.gov

In the context of metabolite profiling, GC-MS enables the simultaneous detection and quantification of a wide range of small molecules, including amino acids, organic acids, and sugars. shimadzu.comfrontiersin.org This is particularly useful for studying metabolic pathways and identifying changes in metabolite levels under different conditions. uliege.bentu.edu.sg The use of stable isotope-labeled internal standards can improve the accuracy and reproducibility of quantification. Positive chemical ionization (PCI) can be advantageous over electron impact (EI) ionization as it often preserves the molecular ion, aiding in the identification of metabolites.

Table 2: GC-MS Derivatization and Analysis Parameters

| Derivatization Reagent | Ionization Method | Key Advantages |

|---|---|---|

| Methyl Chloroformate | Positive Chemical Ionization (PCI) | Preserves molecular ion, good for quantification. |

| BSTFA-TMCS | Electron Impact (EI) | Common for making compounds volatile. frontiersin.org |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. amazonaws.com These features make UPLC-MS an ideal technique for the complex analysis of bacterial cell wall components, known as murein or peptidoglycan. elifesciences.org Peptidoglycan is a polymer composed of repeating disaccharide units cross-linked by peptide stems. nih.gov In many bacteria, these peptide stems terminate in D-Alanine residues. researchgate.net

The analysis of muropeptides, the monomeric units of peptidoglycan, provides detailed information about the cell wall structure, including the degree of cross-linking and the presence of modifications. amazonaws.comelifesciences.org UPLC coupled with tandem mass spectrometry (MS/MS) allows for the identification and quantification of different muropeptide species. amazonaws.comelifesciences.org This approach has been instrumental in understanding the mechanisms of antibiotic resistance, as changes in the peptidoglycan structure, such as the replacement of D-Alanyl-D-Alanine with D-Alanyl-D-Lactate, can confer resistance to glycopeptide antibiotics. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is an indispensable tool for determining the molecular weight and structure of molecules. For a dipeptide like Glycyl-D-Alanine, MS provides definitive identification and can be used to characterize its presence in more complex structures.

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of polar and thermally labile molecules like peptides directly from solution. core.ac.uk ESI-MS is highly effective for the accurate molecular weight determination of peptides and can be used to confirm the identity of Glycyl-D-Alanine. The technique is particularly useful for studying non-covalent interactions, such as the binding of peptides to antibiotics. core.ac.ukacs.org

When coupled with a mass analyzer capable of tandem mass spectrometry (MS/MS), such as a triple quadrupole or an ion trap, ESI-MS can provide structural information through fragmentation analysis. By inducing fragmentation of the parent ion, a characteristic pattern of product ions is generated, which can be used to deduce the amino acid sequence of the peptide.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for the analysis of large biomolecules and synthetic polymers. shimadzu.comwpmucdn.com In this method, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte with minimal fragmentation. wpmucdn.com The time-of-flight analyzer then separates the ions based on their mass-to-charge ratio.

MALDI-TOF MS is particularly well-suited for the characterization of peptidoglycan and other cell wall polymers. nii.ac.jpasm.orgpnas.org It can be used to determine the molecular weight distribution of polymer chains and to identify the repeating units and end groups. shimadzu.comosti.gov For example, MALDI-TOF MS has been used to analyze peptidoglycan fragments to identify modifications in the peptide side chains, which can have significant biological implications. asm.orgpnas.orgresearchgate.net

Table 3: Comparison of ESI-MS and MALDI-TOF MS for Peptide and Polymer Analysis

| Technique | Ionization Method | Typical Analytes | Key Features |

|---|---|---|---|

| ESI-MS | Soft ionization from solution | Peptides, proteins, non-covalent complexes | Produces multiply charged ions, suitable for LC coupling. core.ac.uk |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for Polymer Characterization

Enzymatic Assays for Activity and Kinetic Studies

Enzymatic assays are fundamental for characterizing the activity and kinetics of peptidases that hydrolyze Glycyl-D-Alanine. Spectrophotometric and fluorometric methods are particularly common due to their convenience, high throughput, and sensitivity. thermofisher.com These assays rely on substrates that produce a change in optical properties upon enzymatic cleavage.

Spectrophotometric assays typically employ a chromogenic substrate, where the peptide of interest is linked to a chromophore. A widely used chromophore is p-nitroaniline (pNA). nih.gov For instance, a substrate like Glycyl-D-Alanyl-p-nitroanilide could be synthesized. This substrate is colorless, but upon cleavage of the amide bond between D-Alanine and pNA by a specific peptidase, the free p-nitroaniline is released. Liberated p-nitroaniline has a distinct yellow color and a strong absorbance at approximately 405 nm, which can be continuously monitored with a spectrophotometer or microplate reader. The rate of increase in absorbance is directly proportional to the enzyme's activity. clinical-laboratory-diagnostics.com This method is robust and suitable for determining kinetic parameters such as KM and kcat. It has been used to characterize various aminopeptidases, including those with specificity for D-amino acids. nih.govasm.org

Fluorometric assays offer significantly higher sensitivity than spectrophotometric methods, often by several orders of magnitude. thermofisher.comacs.org These assays use substrates that are either "pro-fluorescent" or based on fluorescence resonance energy transfer (FRET).

Pro-fluorescent substrates are non-fluorescent or weakly fluorescent molecules that release a highly fluorescent product upon enzymatic cleavage. scribd.com Examples of fluorophores used for this purpose include 7-amino-4-methylcoumarin (B1665955) (AMC) and rhodamine 110. thermofisher.comthermofisher.com A substrate like Glycyl-D-Ala-AMC would be cleaved by a peptidase to release the highly fluorescent AMC molecule.

FRET-based substrates consist of a peptide sequence flanked by a fluorescent donor and a quencher molecule. thermofisher.comthermofisher.com In the intact substrate, the quencher absorbs the energy emitted by the fluorophore, resulting in low fluorescence. When a peptidase cleaves the peptide linker, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence emission. thermofisher.com

The choice between spectrophotometric and fluorometric methods depends on the required sensitivity, the nature of the enzyme, and the availability of suitable synthetic substrates. thermofisher.com

Table 2: Comparison of Spectrophotometric and Fluorometric Peptidase Assays

| Feature | Spectrophotometric Methods | Fluorometric Methods |

|---|---|---|

| Principle | Cleavage of a chromogenic substrate (e.g., containing p-nitroaniline) releases a colored product. | Cleavage releases a fluorophore (e.g., AMC) or separates a fluorophore/quencher pair (FRET). |

| Sensitivity | Moderate (micromolar range). | High to very high (nanomolar to picomolar range). thermofisher.com |

| Instrumentation | Spectrophotometer or microplate reader (absorbance). | Fluorometer or microplate reader (fluorescence). |

| Common Substrate Types | X-Peptide-pNA (p-nitroanilide). | X-Peptide-AMC (aminomethylcoumarin), FRET substrates. thermofisher.comthermofisher.com |

| Advantages | Robust, less prone to interference from autofluorescent compounds, widely available reagents. | Exceptional sensitivity, suitable for low-abundance enzymes or small sample volumes. thermofisher.com |

| Disadvantages | Lower sensitivity, potential for colorimetric interference from sample components. | Potential for interference from fluorescent compounds in the sample, inner filter effects at high substrate concentrations. |

Radiometric assays represent one of the most sensitive and direct methods for measuring enzyme activity and are particularly useful when continuous optical assays are not feasible or when high sensitivity is paramount. scribd.com The fundamental principle involves using a substrate labeled with a radioisotope (e.g., 3H, 14C, or 35S) and measuring the rate of formation of a radiolabeled product. scribd.com

For studying a peptidase that cleaves Glycyl-D-Alanine, a custom radiolabeled substrate such as [14C-Glycyl]-D-Alanine, Glycyl-[14C]-D-Alanine, or Glycyl-D-[3H]Alanine would be synthesized. The assay proceeds in several distinct steps:

Incubation: The radiolabeled substrate is incubated with the enzyme source (e.g., a purified peptidase or a cell extract) under controlled conditions of temperature, pH, and buffer composition. oup.comrug.nl

Reaction Quenching: At specific time points, aliquots of the reaction mixture are taken, and the enzymatic reaction is stopped, typically by adding a strong acid (like trichloroacetic acid), boiling, or rapid freezing. oup.com

Separation of Product and Substrate: This is the most critical step. The radiolabeled product (e.g., [14C]Glycine or D-[3H]Alanine) must be quantitatively separated from the unreacted radiolabeled substrate (e.g., [14C-Glycyl]-D-Alanine). scribd.com Separation techniques can include thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or ion-exchange chromatography. scribd.comrug.nl The choice of method depends on the physicochemical differences between the substrate and the product. For example, the amino acid product could be separated from the dipeptide substrate based on differences in charge or polarity.

Quantification: The amount of radioactivity in the separated product is measured using a scintillation counter. scribd.com This value is then used to calculate the concentration of the product formed, and thus the reaction velocity.

Radiometric assays are discontinuous but offer unambiguous and highly sensitive detection, free from optical interference that can affect spectrophotometric or fluorometric methods. scribd.com They are invaluable for detailed kinetic studies, especially for determining low rates of reaction or when using very low, physiologically relevant substrate concentrations.

Table 3: Outline of a Radiometric Assay for Glycyl-D-Alanine Peptidase Activity

| Step | Procedure | Purpose |

|---|---|---|

| 1. Substrate Preparation | Synthesize Glycyl-D-Alanine with a radioactive label, e.g., [14C]Glycine to form [14C-Glycyl]-D-Alanine. Purify to high radiochemical purity. | To create a traceable substrate for the enzyme reaction. |

| 2. Reaction Setup | Incubate the radiolabeled substrate at a known concentration with the enzyme in a buffered solution at optimal pH and temperature. | To initiate the enzymatic cleavage under controlled conditions. |

| 3. Time-Course Sampling | Remove aliquots from the reaction at defined time intervals (e.g., 0, 2, 5, 10, 20 minutes). | To monitor the progress of the reaction over time. |

| 4. Quenching | Immediately add a quenching agent (e.g., 10% Trichloroacetic Acid) to each aliquot. | To stop the enzymatic reaction at a precise moment. oup.com |

| 5. Separation | Separate the radiolabeled product ([14C]Glycine) from the unreacted substrate ([14C-Glycyl]-D-Alanine) using a method like TLC or ion-exchange chromatography. | To isolate the product for accurate quantification. scribd.com |

| 6. Detection | Quantify the radioactivity of the product spot/fraction using liquid scintillation counting. | To measure the amount of product formed. |

| 7. Data Analysis | Plot product formation versus time to determine the initial reaction velocity (rate). Repeat at various substrate concentrations for kinetic analysis (Michaelis-Menten plot). | To calculate kinetic parameters (Vmax, KM, kcat). |

Compound Index

Analytical Methodologies

Classical Approaches to Glycyl-D-Alanine Chemical Synthesis

Classical chemical synthesis of peptides involves the stepwise formation of amide (peptide) bonds between amino acid units. To ensure the correct sequence and prevent unwanted side reactions, this process requires the use of protecting groups for the amino and carboxyl termini that are not involved in the bond formation. bachem.com The two primary strategies employed are solution-phase synthesis and solid-phase synthesis. nih.gov

Solution-phase peptide synthesis (SPS) is a traditional method where the synthesis is carried out entirely in a solvent system. In this approach, the protected amino acid derivatives are reacted in solution, and the intermediate products are isolated and purified after each step before proceeding to the next coupling reaction. nih.gov

The synthesis of Glycyl-D-Alanine via SPS typically involves three main stages: protection, coupling, and deprotection. mdpi.com

Protection: The amino group of glycine (B1666218) is protected, often with a tert-butyloxycarbonyl (Boc) group, to form N-Boc-glycine. The carboxyl group of D-alanine is protected as an ester, for example, a benzyl (B1604629) ester, to form D-alanine benzyl ester. prepchem.comglobalresearchonline.net

Coupling: The protected N-Boc-glycine and D-alanine benzyl ester are coupled together in a suitable organic solvent, such as methylene (B1212753) chloride or tetrahydrofuran (B95107) (THF). prepchem.comglobalresearchonline.net This reaction is facilitated by a coupling reagent, which activates the carboxyl group of N-Boc-glycine. A common coupling system is dicyclohexylcarbodiimide (B1669883) (DCC) combined with an additive like N-hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.

Deprotection: After the peptide bond is formed, the protecting groups are removed. In a specific synthesis, the resulting N-Boc-glycyl-D-alanine benzyl ester is treated with dioxane saturated with hydrogen chloride to remove the Boc group from the N-terminus, yielding the final product, Glycyl-D-alanine benzyl ester hydrochloride. prepchem.com A final saponification step would be required to remove the benzyl ester and yield the free dipeptide.

A documented synthesis of Glycyl-D-alanine benzyl ester hydrochloride using this approach reported a yield of 70%. prepchem.com The primary advantage of SPS is the ability to purify intermediates at each stage, which can lead to a highly pure final product. nih.gov However, the process can be time-consuming and labor-intensive, especially for longer peptides. nih.gov

Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble polymer resin. csic.es This method simplifies the process by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing of the resin, eliminating the need for purification of intermediates. nih.govcsic.es

A typical SPPS cycle for synthesizing Glycyl-D-Alanine would proceed as follows:

Resin Attachment: The first amino acid, D-alanine, with its amino group protected (commonly with a 9-fluorenylmethoxycarbonyl, or Fmoc, group), is covalently attached to a solid support resin via its carboxyl group. nih.govgoogle.com

Deprotection: The Fmoc protecting group on the D-alanine is removed using a mild base, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF), to expose the free amino group. nih.govgoogle.com

Coupling: The next amino acid, Fmoc-protected glycine, is activated with a coupling reagent (e.g., DCC or HOBt) and added to the resin. It reacts with the free amino group of the resin-bound D-alanine to form the peptide bond. google.comnih.gov

Final Cleavage: Once the desired dipeptide sequence is assembled, the final Fmoc group is removed. The completed Glycyl-D-Alanine peptide is then cleaved from the resin support using a strong acid, such as trifluoroacetic acid (TFA). This step also removes any remaining side-chain protecting groups. nih.govgoogle.com

The SPPS method is amenable to automation and is generally faster than SPS, making it the preferred method for synthesizing peptides in many research and industrial settings. csic.esnih.gov

When comparing classical synthesis methods, both yield and stereoselectivity are critical parameters. Stereoselectivity, the ability to selectively produce one stereoisomer, is particularly important in peptide synthesis to ensure the biological activity of the final product. The use of D-alanine requires precise control to prevent racemization (conversion to a mixture of D- and L-isomers). spbu.ru

Solution-Phase Synthesis (SPS):

Stereoselectivity: The conditions for coupling and deprotection are generally mild enough to preserve the stereochemical integrity of the chiral amino acid (D-alanine). The purification of intermediates at each step allows for the removal of any potential diastereomeric impurities that may form.

Solid-Phase Peptide Synthesis (SPPS):

Stereoselectivity: While efficient, SPPS carries a risk of racemization, particularly during the activation and coupling steps. The choice of coupling reagents and reaction conditions is crucial to maintain the stereochemistry of the D-alanine residue. Additives like HOBt are used to suppress this side reaction. nih.gov

The following table provides a general comparison based on available data and established principles of peptide synthesis.

| Parameter | Solution-Phase Peptide Synthesis (SPS) | Solid-Phase Peptide Synthesis (SPPS) |

|---|---|---|

| Overall Yield | Can be high but decreases with peptide length due to purification losses at each step. A specific Gly-D-Ala derivative synthesis reported a 70% yield. prepchem.com | Generally high, especially for short to medium peptides, as purification losses are minimized. google.com |

| Stereoselectivity | High control due to purification of intermediates, allowing removal of diastereomers. | High, but requires careful optimization of coupling reagents and conditions to prevent racemization. |

| Process Time | Long and labor-intensive due to sequential reactions and purifications. nih.gov | Faster and amenable to automation. nih.gov |

| Purification | Complex, requiring purification after each coupling/deprotection step. nih.gov | Simplified, with purification only required for the final product after cleavage from the resin. csic.es |

Solid-Phase Peptide Synthesis Protocols

Chemoenzymatic and Biocatalytic Synthesis Routes

Chemoenzymatic and biocatalytic methods leverage the high specificity and efficiency of enzymes to synthesize peptides, often under milder conditions than classical chemical routes. These approaches can offer excellent stereoselectivity and reduce the need for complex protection and deprotection steps. mdpi.com

The formation of the peptide bond in Glycyl-D-Alanine can be catalyzed by specific enzymes. The D-configuration of alanine (B10760859) is significant as many enzymes in bacterial cell wall synthesis are specific for D-amino acids. nih.gov

Ligases: D-alanine:D-alanine ligase (Ddl) is an ATP-dependent enzyme that catalyzes the formation of a peptide bond between two D-alanine molecules, an essential step in bacterial peptidoglycan synthesis. mdpi.comnih.govebi.ac.uk While its natural substrate is two D-alanine molecules, the substrate specificity of ligases can sometimes be engineered or exploited. For example, L-amino acid ligases have been used to synthesize various dipeptides, and similar principles could be applied to develop a biocatalyst for Gly-D-Ala. ebi.ac.uk These enzymes typically utilize an acylphosphate intermediate mechanism. mdpi.com

Transpeptidases: These enzymes are involved in the cross-linking of bacterial peptidoglycan and catalyze the formation of peptide bonds. nih.gov They recognize D-alanyl-D-alanine terminated peptides as donor substrates. Research has shown that some transpeptidases can accept various D-amino acids as acceptor substrates, incorporating them into peptide fragments. nih.gov This suggests the potential for a transpeptidase-mediated reaction where a glycine donor substrate is coupled with a D-alanine acceptor.

Proteases: Under specific, kinetically controlled conditions (e.g., high concentration of organic co-solvents, specific pH), the reverse reaction of proteases like subtilisin or papain can be used to form peptide bonds. thieme-connect.de This approach involves the partitioning of an acyl-enzyme intermediate, which can react with an amino component (like D-alanine) instead of water. thieme-connect.de This method has been used to synthesize various di- and oligopeptides with yields up to 80% reported for some sequences. thieme-connect.de

For large-scale production of Glycyl-D-Alanine using a biocatalytic approach, the process is typically carried out in a bioreactor using either purified enzymes or whole-cell catalysts. Optimization of bioreactor conditions is critical to maximize yield, productivity, and stereoselectivity. nih.gov

Key parameters for optimization include:

Temperature and pH: Enzymes have optimal temperature and pH ranges for activity and stability. For dipeptide synthesis using whole-cell catalysis, temperatures are often optimized between 30-40°C and pH in the neutral to alkaline range (pH 7-10). acs.org

Substrate Concentration: High substrate concentrations can lead to substrate inhibition, while low concentrations can limit the reaction rate. Fed-batch strategies, where substrates are added incrementally, are often employed to maintain optimal concentrations and improve final product titers. nih.gov

Enzyme/Cell Concentration: The concentration of the biocatalyst (purified enzyme or whole-cell) directly impacts the reaction rate. For whole-cell systems, optimizing biomass concentration is a key step. acs.org

Co-factors and Energy Source: Many ligase-catalyzed reactions are ATP-dependent. mdpi.com For whole-cell systems, an energy source like glucose is required for cell maintenance and ATP regeneration. In some systems, an in-situ ATP regeneration system can be engineered to eliminate the need for external ATP addition. acs.org

Oxygen Mass Transfer and Agitation: In aerobic whole-cell processes, maintaining adequate dissolved oxygen through controlled agitation and aeration is crucial for cell viability and productivity. nih.gov

Enzyme Immobilization: To improve stability and enable reuse, enzymes can be immobilized on solid supports like calcium-alginate or biochar. acs.org This is particularly beneficial for continuous processing in bioreactors.

The table below summarizes key parameters that would be optimized for the biocatalytic production of Glycyl-D-Alanine.

| Parameter | Typical Range/Strategy for Dipeptide Production | Rationale |

|---|---|---|

| Temperature | 30 - 40 °C | Balances enzyme activity with stability. acs.org |

| pH | 7.0 - 10.0 | Maintains optimal enzyme catalytic activity and stability. acs.org |

| Substrate Feeding | Fed-batch or continuous feed | Avoids substrate inhibition and toxicity, improving final yield. nih.gov |

| Biocatalyst Form | Whole-cell or immobilized enzyme | Whole cells provide co-factor regeneration; immobilization allows for enzyme reuse and process stability. acs.orgacs.org |

| Energy Source (for whole cells) | Glucose | Provides energy (ATP) for ligase-catalyzed reactions and cell maintenance. acs.org |

Enzyme-Mediated Peptide Bond Formation for Glycyl-D-Alanine

Emerging Methodologies in Glycyl-D-Alanine Preparation

The synthesis of dipeptides containing D-amino acids, such as Glycyl-D-Alanine, presents unique challenges, primarily centered on achieving stereochemical control and efficient peptide bond formation. While traditional chemical synthesis and solid-phase peptide synthesis (SPPS) remain foundational methods, recent research has focused on developing novel chemoenzymatic and enzymatic strategies that offer greater specificity, milder reaction conditions, and improved yields. These emerging methodologies are poised to enhance the production of D-amino acid-containing peptides for various applications.

A significant advancement lies in the development of chemoenzymatic systems that leverage the capabilities of enzymes from nonribosomal peptide synthetase (NRPS) pathways. asm.orgasm.org NRPSs are modular enzymes used by bacteria and fungi to synthesize complex peptides, and their adenylation (A) domains are responsible for recognizing and activating specific amino acids. This activation step is crucial for subsequent peptide bond formation.

One innovative chemoenzymatic approach utilizes the A-domains of NRPS to specifically activate a D-amino acid, which is then subjected to a chemical nucleophilic substitution reaction to form the dipeptide. asm.orgasm.org Researchers have successfully demonstrated that A-domains located upstream of an epimerization domain in an NRPS module can activate not only the L-amino acid but also its D-enantiomer. asm.org This finding has opened a new avenue for the targeted synthesis of D-amino acid-containing dipeptides.

In a notable study, the A-domains from tyrocidine synthetase (TycA-A) and bacitracin synthetase (BacB2-A) were employed to synthesize a wide array of over 40 different dipeptides, including L-D, D-L, and D-D configurations. asm.org This system combines the high selectivity of enzymatic activation with the versatility of chemical coupling, providing a powerful tool for creating novel dipeptides that are otherwise difficult to synthesize. asm.org While many dipeptides were successfully synthesized, the method's suitability for specific pairs like Glycine and D-Alanine depends on the substrate specificity of the chosen A-domain.

Another area of development involves the use of ligase enzymes. D-Alanine:D-alanine ligase (Ddl), an ATP-grasp enzyme, is naturally responsible for creating the D-alanyl-D-alanine dipeptide, a key component in bacterial cell wall peptidoglycan synthesis. mdpi.com While its natural substrate is D-alanine, the broader family of ATP-grasp enzymes and other ligases are being explored for their potential to be engineered or applied to synthesize a wider range of dipeptides under mild, aqueous conditions. mdpi.com

Advancements in Solid-Phase Peptide Synthesis (SPPS) also contribute to more efficient preparation of peptides like Glycyl-D-Alanine. SPPS, pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. csic.es The use of 9-fluorenylmethyloxycarbonyl (Fmoc) as a temporary protecting group for the Nα-amino group is a common and effective strategy. google.comlookchem.com This method allows for the incorporation of D-amino acids with high stereochemical purity. Ongoing innovations in SPPS, such as the development of new resins, linkers, and coupling reagents, continue to improve the efficiency and yield of synthesizing complex and modified peptides, including those containing D-isomers. csic.es

The table below summarizes key findings from a chemoenzymatic synthesis study using NRPS A-domains.

Table 1: Chemoenzymatic Synthesis of D-Amino Acid-Containing Dipeptides This table is interactive. You can sort and filter the data.

| First Amino Acid (Activated) | Second Amino Acid (Nucleophile) | Activating Enzyme | Dipeptide Formed | Reported Yield (%) | Reference |

|---|---|---|---|---|---|

| D-Phenylalanine | L-Alanine | TycA-A | D-Phe-L-Ala | 45 | asm.org |

| L-Phenylalanine | D-Alanine | TycA-A | L-Phe-D-Ala | 56 | asm.org |

| D-Tyrosine | L-Alanine | TycA-A | D-Tyr-L-Ala | 22 | asm.org |

| L-Tyrosine | D-Alanine | TycA-A | L-Tyr-D-Ala | 44 | asm.org |

| D-Leucine | Glycine | BacB2-A | D-Leu-Gly | 43 | asm.org |

| L-Leucine | Glycine | BacB2-A | L-Leu-Gly | 80 | asm.org |

| D-Phenylalanine | Glycine | TycA-A | D-Phe-Gly | 55 | asm.org |

| L-Phenylalanine | Glycine | TycA-A | L-Phe-Gly | 75 | asm.org |

Spectroscopic Elucidation of Glycyl-D-Alanine Molecular Architecture

Spectroscopic techniques offer a powerful lens through which to view the molecule's behavior, particularly in the solution state where it can adopt a range of conformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the solution-state structure and dynamics of peptides. acs.org For Glycyl-D-Alanine, NMR parameters such as chemical shifts and coupling constants are highly sensitive to the backbone dihedral angles (φ, ψ) and the local environment. Studies on analogous dipeptides show that ¹³C and ¹⁵N chemical shifts can effectively distinguish between different conformational states and the changes that occur upon solvation. acs.org

Investigations involving variations in pH and temperature can indicate that the peptide exists in several folded conformations. researchgate.net Techniques like two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly insightful. For peptides containing a D-alanine residue, NOESY experiments can reveal close spatial proximity between specific protons, which is crucial for identifying conformational bends, such as γ-turns, that are often stabilized by the D-amino acid. nih.gov The analysis of vicinal coupling constants (³JNHCH) provides further constraints on the dihedral angles, helping to define the preferred rotational isomers of the peptide backbone. researchgate.net

Table 1: Typical NMR Chemical Shift Ranges for Glycyl-Alanine Dipeptides

| Atom | Typical Chemical Shift (ppm) | Notes |

|---|---|---|

| Gly Cα | ~43 | Sensitive to peptide conformation and hydrogen bonding. acs.org |

| Ala Cα | ~51 | Influenced by the side chain and backbone dihedral angles. acs.org |

| C' (Carbonyl) | 172-177 | Chemical shift depends on hydrogen bonding to the carbonyl oxygen. |

| Ala Cβ (CH₃) | ~19 | Generally less sensitive to conformational changes than backbone atoms. |

Note: Values are approximate and can vary based on solvent, pH, and temperature.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a detailed fingerprint of its structure and bonding. researchgate.netnih.gov The analysis of Glycyl-D-Alanine's vibrational spectra focuses on characteristic amide bands, which are sensitive to the peptide's secondary structure and hydrogen-bonding patterns. researchgate.net

The Amide I band (primarily C=O stretching, 1600-1700 cm⁻¹) is the most sensitive probe for secondary structure. The Amide II band (N-H bending and C-N stretching, 1510-1580 cm⁻¹) and Amide III band (C-N stretching and N-H bending, 1200-1300 cm⁻¹) also provide valuable structural information. researchgate.net In the solid state, the presence of strong intermolecular hydrogen bonds leads to shifts in these vibrational frequencies compared to the gas phase or non-polar solutions. nih.govuni-stuttgart.de Raman spectroscopy is particularly useful for studying skeletal vibrations and the non-polar groups within the molecule. spiedigitallibrary.org

Table 2: Key Vibrational Modes for Glycyl-Alanine

| Vibrational Band | Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| Amide A | ~3280 | N-H stretch, often involved in hydrogen bonding. |

| Amide I | 1600 - 1700 | C=O stretch, highly sensitive to secondary structure. researchgate.net |

| Amide II | 1510 - 1580 | N-H in-plane bend coupled with C-N stretch. researchgate.net |

| Amide III | 1200 - 1300 | C-N stretch and N-H bend. |

| COO⁻ stretch (asym) | ~1580 | Asymmetric stretching of the carboxylate group. |

| COO⁻ stretch (sym) | ~1410 | Symmetric stretching of the carboxylate group. |

Note: Frequencies are for the solid state and can be influenced by crystal packing and hydration. tsijournals.comspectrabase.com

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light, making it an excellent tool for studying chiral molecules like Glycyl-D-Alanine and assessing their secondary structure in solution. researchgate.net The presence of the D-alanine residue is a key determinant of the molecule's chiroptical properties.

The far-UV CD spectrum (below 250 nm) is dominated by the peptide backbone transitions. Different secondary structures, such as α-helices, β-sheets, β-turns, and random coils, exhibit distinct CD signatures. researchgate.net For short, flexible peptides like Glycyl-D-Alanine, the spectrum often reflects an average of multiple coexisting conformations, typically dominated by random coil or polyproline II (PPII)-like structures. rsc.org The incorporation of a D-amino acid can promote the formation of specific turn structures (e.g., type II' β-turns), which would produce a characteristic CD signal. drexel.edu Analysis of the CD spectrum of Glycyl-D-Alanine and its analogs helps to characterize the ensemble of conformations present in solution. rsc.org

Table 3: Characteristic Far-UV CD Maxima for Peptide Secondary Structures

| Secondary Structure | Positive Maxima (nm) | Negative Maxima (nm) |

|---|---|---|

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet (antiparallel) | ~195 | ~217 |

| β-Turn (Type I) | ~205 | ~225 (weak), ~185 |

| Polyproline II (PPII) | ~228 (weak) | ~206 |

Note: These are canonical values; actual peak positions for short peptides can vary. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Crystallographic Studies of Glycyl-D-Alanine and its Analogues

Crystallographic techniques provide an atomic-resolution view of the molecule's structure in the solid state, defining bond lengths, angles, and intermolecular interactions with exceptional precision.

Table 4: Representative Crystallographic Data for Glycyl-L-Alanine

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₅H₁₀N₂O₃ | researchgate.net |

| Crystal System | Orthorhombic | tsijournals.comresearchgate.net |

| Space Group | P2₁2₁2₁ | tsijournals.comresearchgate.net |

| a (Å) | 7.4541 (15) | researchgate.net |

| b (Å) | 9.4918 (19) | researchgate.net |

| c (Å) | 9.7287 (19) | researchgate.net |

| Volume (ų) | 688.3 (2) | researchgate.net |

| Z | 4 | researchgate.net |

Data from the 12 K neutron diffraction study, which provides parameters consistent with X-ray diffraction findings.

Neutron diffraction is uniquely suited for accurately determining the positions of hydrogen atoms, which are often poorly localized in X-ray diffraction experiments. A multi-temperature neutron diffraction study on Glycyl-L-Alanine (at 12, 50, 150, and 295 K) has provided an exceptionally detailed picture of its hydrogen bonding and thermal motion. researchgate.netnih.govuzh.ch

This study confirmed the zwitterionic nature and the extensive hydrogen-bonding network. The precise localization of the hydrogen atoms allowed for an unambiguous determination of hydrogen bond geometries, including donor-acceptor distances and angles. researchgate.net Furthermore, the analysis of anisotropic displacement parameters (ADPs) at different temperatures revealed the nature of molecular motion in the crystal. The results show that the molecule maintains a trans-planar conformation across the temperature range, with the primary flexibility arising from the torsional motion of the terminal NH₃⁺ and CH₃ groups. researchgate.net This detailed information serves as a benchmark for theoretical calculations and provides deep insight into the energetics of the crystalline state.

Table 5: Selected Interatomic Distances in Glycyl-L-Alanine from Neutron Diffraction at 12 K

| Bond | Bond Length (Å) |

|---|---|

| C1-O1 | 1.259 (2) |

| C1-O2 | 1.261 (2) |

| N1-C2 | 1.458 (2) |

| C2-C3 | 1.520 (2) |

| C3-N2 | 1.341 (2) |

| C3-O3 | 1.253 (2) |

| N2-C4 | 1.460 (2) |

| C4-C5 | 1.530 (2) |

| N1-H1N1 | 1.042 (3) |

Source: Capelli et al. (2014) researchgate.net

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks in Crystalline Forms

In its crystalline state, Glycyl-D-alanine participates in a complex three-dimensional hydrogen-bonded network. Neutron diffraction studies on the related Glycyl-L-alanine have revealed that the molecule exists in a zwitterionic form, with a protonated amino group (NH3+) and a deprotonated carboxyl group (COO-). researchgate.net This charge distribution is crucial for the formation of strong intermolecular hydrogen bonds.

The crystal structure of a polymorph of Glycyl-L-alanine hydroiodide monohydrate demonstrates that the three-dimensional arrangement is stabilized by water molecules that interact with the peptide moieties through intermolecular hydrogen bonds. mdpi.com All hydrogen atoms attached to electronegative nitrogen or oxygen atoms are involved in either classical (N–H···O and O–H···O) or non-classical (N–H···I and C–H···I) hydrogen bonds. mdpi.com In the crystal structure of Glycyl-L-alanine at low temperatures (12 K), each molecule is connected to eight neighboring molecules, forming a complex network. researchgate.net The interactions primarily involve the NH3+ group acting as a donor and the carboxylate oxygen atoms acting as acceptors. researchgate.net

Computational Modeling of Glycyl-D-Alanine Conformation and Dynamics

Computational methods are invaluable for exploring the conformational landscape and dynamic properties of peptides like Glycyl-D-alanine, which are often difficult to characterize fully through experimental techniques alone.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for studying the conformational preferences and dynamics of peptides. nih.govrjpbcs.com These simulations utilize force fields to approximate the potential energy of the system, allowing for the exploration of conformational space over time.

MD simulations have been used to investigate the conformational preferences of RGD (Arginyl-Glycyl-Aspartyl) analogs, including those with D-alanine substitutions. rjpbcs.com These studies often employ force fields like AMBER (Assisted Model Building with Energy Refinement) to model the interatomic interactions. rjpbcs.com For instance, simulations can reveal dominant structural motifs, such as β-sheets or turns, which are stabilized by forces like dispersion interactions.

In the context of Glycyl-D-alanine and related peptides, MD simulations can provide insights into how the peptide interacts with its environment, such as a solvent or a binding site on a protein. nih.gov For example, simulations of Glycyl-L-alanine in an aqueous solution have shown that hydrophilic interactions are the primary driving force for peptide association. ox.ac.uk Snapshots from these simulations reveal the aggregation of peptide molecules in solution, driven by charge-based interactions. ox.ac.uk Such simulations can also be used to understand the higher mobility of active site residues and modified substrates in enzyme-substrate complexes, which can affect reactivity. nih.gov

Quantum Chemical Calculations for Conformational Energy Landscapes

Quantum chemical (QC) calculations provide a more accurate description of the electronic structure and energetics of molecules compared to classical force fields. These methods are used to generate conformational energy landscapes, often presented as Ramachandran plots, which map the relative energies of different backbone dihedral angle (φ and ψ) combinations. cdnsciencepub.com

High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT), have been extensively used to study the conformational energies of dipeptides like Glycyl-alanine. acs.orgresearchgate.net These calculations help identify the lowest energy conformers and the energy barriers between them. cuni.cz For alanine dipeptides, conformers such as C7eq, C5, C7ax, β2, and αL have been identified as stable structures. researchgate.net

QC calculations have also been employed to investigate the influence of substitutions on conformational preferences. csic.es For example, comparing the energy landscapes of Glycine and Alanine dipeptides reveals how the methyl group of alanine restricts the available conformational space. edpsciences.org The accuracy of these calculations is crucial for understanding the intrinsic conformational tendencies of peptides, which in turn influence their biological activity.

Force Field Development and Validation for Peptide Simulations

The accuracy of MM and MD simulations is highly dependent on the quality of the underlying force field. Force field development involves parameterizing the potential energy function to reproduce experimental data and high-level quantum chemical calculations. cdnsciencepub.com

For peptides, force fields like AMBER, CHARMM, and OPLS are commonly used. edpsciences.orgacs.org The development of parameters for these force fields often involves fitting to the conformational energies of small model dipeptides, such as those of glycine and alanine, calculated using quantum mechanics. edpsciences.org For example, the Cornell et al. additive force field has been evaluated and modified by comparing its calculated conformational energies for glycyl and alanyl dipeptides with high-level ab initio results. edpsciences.org

Specific parameters for non-standard residues, such as glycyl radicals, have also been developed. researchgate.net This involves fitting the molecular mechanics potential energy surface to a quantum chemical surface. researchgate.net Validation of these force fields is performed by comparing simulation results with experimental data, such as J-coupling constants from NMR spectroscopy, to ensure they accurately reproduce the conformational distributions of peptides in solution. acs.org

Radical Stabilization Energies and Reactivity Prediction

Computational chemistry plays a significant role in predicting the reactivity of peptides, including the stability of radical species. Radical stabilization energy (RSE) is a key descriptor for understanding the thermodynamic stability of radicals. acs.org

Quantum chemical calculations have been used to determine the RSE of glycyl and alanyl radicals. acs.orgnih.gov These studies have shown that the stability of a radical can be influenced by its conformation and its environment. nih.gov For instance, while some calculations suggest the glycyl radical is more stable than the alanyl radical in certain conformations due to steric clashes in the latter, other conformations present in molecular dynamics simulations show the alanyl radical to be more stable. acs.orgnih.gov This highlights that radical stability alone may not be the sole reason for the evolutionary preference for glycyl radicals in certain enzymes. acs.orgnih.gov

The prediction of reactivity also involves calculating bond dissociation energies (BDEs) and activation energy barriers for reactions such as hydrogen abstraction. d-nb.inforesearchgate.netnih.gov For example, quantum mechanical calculations have been used to determine the energy barrier for α-hydrogen abstraction from an alanine peptide by a hydroxyl radical. d-nb.info These computational predictions provide valuable insights into the potential pathways of oxidative damage and other chemical reactions involving peptides. researchgate.net

Glycyl D Alanine Derivatives, Analogs, and Bioconjugates

Synthesis and Characterization of Modified Glycyl-D-Alanine Peptides

The chemical synthesis of modified Glycyl-D-Alanine peptides allows for the precise introduction of various functionalities, enabling detailed studies of their biological activities. Standard peptide synthesis methodologies, both in solid-phase and solution-phase, are often employed.

The introduction of substituents on the nitrogen atoms of the peptide backbone can significantly influence the molecule's conformation and biological properties. For instance, N-methylated derivatives of cyclic pentapeptides containing D-Ala have been synthesized to study their conformational preferences and receptor interactions. nih.gov One notable example is Cyclosporin A, a cyclic undecapeptide containing a D-Ala at position 8 and seven N-methylated residues, which is a widely used immunosuppressive drug. upc.edu

The synthesis of N-substituted derivatives often involves the use of protected amino acids and standard coupling reagents. For example, N-Boc-Glycine can be coupled with Alanine (B10760859) methyl ester hydrochloride in the presence of N-Methyl morpholine (B109124) (NMM) and dicyclohexylcarbodiimide (B1669883) (DCC) to form N-Boc-Glycyl-Alanine methyl ester. derpharmachemica.com Subsequent deprotection yields the desired dipeptide. derpharmachemica.com Another approach involves reacting a starting compound with N-CBZ-glycine and DCC in anhydrous DMF. google.com

A variety of N-substituted aminobenzamide derivatives have also been prepared and characterized using techniques like IR, NMR, and mass spectrometry. dovepress.com These synthetic strategies provide access to a wide range of N-substituted peptides for biological evaluation.

Acylation and glycosylation of Glycyl-D-Alanine peptides are key modifications for probing molecular recognition and improving pharmacological properties. Acylated amino acids, consisting of an amino acid and an organic acid tail, are involved in numerous biological processes. nih.gov The synthesis of acylated Gly-L-Ala-D-Glu analogs has been crucial in understanding their activation of the innate immune receptor NOD2. researchgate.net These desmuramyldipeptides, where the sugar moiety is replaced by other groups, have shown potent NOD2 agonist activity. researchgate.net

Glycosylation, the attachment of sugar moieties, is another critical modification. The synthesis of C-glycosyl amino acids, where the sugar is linked via a C-C bond, has been achieved through strategies like ring-closing metathesis. researchgate.net These C-linked glycopeptides serve as stable mimics of naturally occurring O-glycopeptides. researchgate.net Furthermore, glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds, and their in vitro characterization is essential for understanding glycoprotein (B1211001) biosynthesis. acs.org The synthesis of biotinylated oligosaccharides, for example, provides versatile probes for studying carbohydrate-protein interactions. oup.com

The synthesis of these analogs often requires multi-step procedures involving protected intermediates. For example, the synthesis of acylated glycine (B1666218) and alanine has been facilitated by chemical derivatization to enhance mass spectrometry detection. nih.gov

N-Substituted Glycyl-D-Alanine Derivatives

Conformational Analysis of Structurally Modified Analogs

The three-dimensional structure of modified Glycyl-D-Alanine analogs is a critical determinant of their biological activity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling are employed to elucidate their conformational preferences. nih.govrjpbcs.com

Studies on cyclic pentapeptides containing D-Ala have shown that modifications to the backbone, such as N-methylation or substitution at the Gly position, can significantly alter the favored backbone conformation. nih.gov For instance, analogs with high potency as CXCR4 antagonists were found to favor the same backbone conformation as the lead compound, while less potent analogs adopted different conformations. nih.gov

Conformational analysis of tripeptide analogs of Ac2-L-Lys-D-Ala-D-Ala has revealed that the main backbone tends to adopt a ring-like shape. uliege.be The introduction of structural variations can convert a substrate into a competitive inhibitor by altering its conformation. uliege.be For example, replacing D-Ala with its L-enantiomer results in conformers that fall outside the conformational space required for substrate activity. uliege.be

The conformational preferences of linear and chiral analogs of acetyl-arginyl-glycyl-aspartic acid (Ac-RGD) have been investigated using molecular dynamics simulations and NMR. rjpbcs.com These studies suggest that certain analogs are more susceptible to integrin binding due to their ability to adopt specific pseudo-dihedral angles. rjpbcs.com

| Compound/Analog Type | Key Conformational Feature | Impact on Activity |

| Cyclic Pentapeptides (D-Ala containing) | Altered backbone conformation upon modification. nih.gov | Potency as CXCR4 antagonists is linked to specific conformations. nih.gov |

| Ac2-L-Lys-D-Ala-D-Ala Analogs | Ring-like backbone shape. uliege.be | Structural variations can lead to competitive inhibition. uliege.be |

| Acetyl-Arginyl-Glycyl-Aspartic Acid (Ac-RGD) Analogs | Specific pseudo-dihedral angles. rjpbcs.com | Influences integrin binding susceptibility. rjpbcs.com |

| Cyclo(D-Tyr1-Arg2-Arg3-Nal4-D-Ala5) | Favors the same backbone conformation as a potent lead compound. nih.gov | Close in potency to the most potent lead CXCR4 antagonist. nih.gov |

Application of Glycyl-D-Alanine Analogs in Mechanistic Studies (e.g., enzyme inhibition, binding probes)

Modified Glycyl-D-Alanine peptides are invaluable tools for elucidating enzyme mechanisms and as probes for studying molecular interactions.

Phosphinate and phosphonate (B1237965) dipeptide analogs of D-Ala-D-Ala act as potent inhibitors of D-Ala:D-Ala ligases by mimicking the tetrahedral transition state of the enzymatic reaction. nih.govacs.org These inhibitors have been instrumental in probing the binding specificity of different ligase isozymes. nih.gov For example, the DdlA ligase from E. coli is strongly inhibited by phosphinates but not phosphonates, whereas the DdlB and VanA ligases show less discrimination. nih.gov

Fluorescently labeled peptide analogs serve as binding probes to study enzyme-substrate interactions. For instance, fluorescently labeled casein substrates are used to detect protease activity through fluorescence resonance energy transfer (FRET). thermofisher.com Similarly, biotinylated oligosaccharides can be immobilized to study carbohydrate-protein interactions. oup.com In one study, a biotinylated N-glycan with a naphthyl alanine moiety was shown to mimic an asparagine residue, enabling binding to a lectin that it would not otherwise bind. oup.com